molecular formula C13H13N3O4 B8320452 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Cat. No. B8320452
M. Wt: 275.26 g/mol
InChI Key: UCSFZORYXSAROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

5-nitro-1-(oxan-2-yl)indazole-3-carbaldehyde

InChI

InChI=1S/C13H13N3O4/c17-8-11-10-7-9(16(18)19)4-5-12(10)15(14-11)13-3-1-2-6-20-13/h4-5,7-8,13H,1-3,6H2

InChI Key

UCSFZORYXSAROS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (30 mg, 0.158 mmol) was added to a solution of 5-nitro-indazole-3-carbaldehyde (300 mg, 1.569 mmol) and 3,4-dihydro-2H-pyran (265 mg, 3.150 mmol) in a mixture of THF/CH2Cl2 (1:1, 8 mL). The reaction mixture was stirred for 12 h at room temperature and then the solvent was removed in vacuo. The residue was taken in CH2Cl2 (50 mL) and poured in water (20 mL). The organic layer was separated, the aqueous layer was extracted with CH2Cl2 (50 mL), the combined organic layers were washed with water (40 mL) and brine (40 mL), dried over Na2SO4, and concentrated. Purification by flash chromatography (CH2Cl2) afforded title compound 215 mg (50% yield) as a solid. 1H NMR (400 MHz, CDCl3): δ 10.23 (s, 1H), 9.23 (d, 1H, J=2.0 Hz), 8.35 (dd, 1H, J=2.0 and 9.2 Hz), 7.80 (d, 1H, J=9.2 Hz), 5.89 (dd, 1H, J=2.8 and 8.8 Hz), 3.98 (m, 1H), 3.80 (m, 1H), 2.53 (m, 1H), 2.19 (m, 2H), 1.76 (m, 3H).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
50%

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